

"synonyms for 1,3,5-Trichloro-2,4,6-trifluorobenzene"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3,5-Trichloro-2,4,6-trifluorobenzene

Cat. No.: B1293905

[Get Quote](#)

An In-Depth Technical Guide to 1,3,5-Trichloro-2,4,6-trifluorobenzene

This guide provides a comprehensive overview of **1,3,5-Trichloro-2,4,6-trifluorobenzene**, a key building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, and applications, supported by experimental data and visualizations.

Nomenclature and Identification

1,3,5-Trichloro-2,4,6-trifluorobenzene is a symmetrically substituted aromatic compound. Its precise identification is crucial for scientific and regulatory purposes. A variety of synonyms and registry numbers are used to denote this chemical.^[1] The most common identifiers are summarized in the table below.

Table 1: Chemical Identifiers for 1,3,5-Trichloro-2,4,6-trifluorobenzene

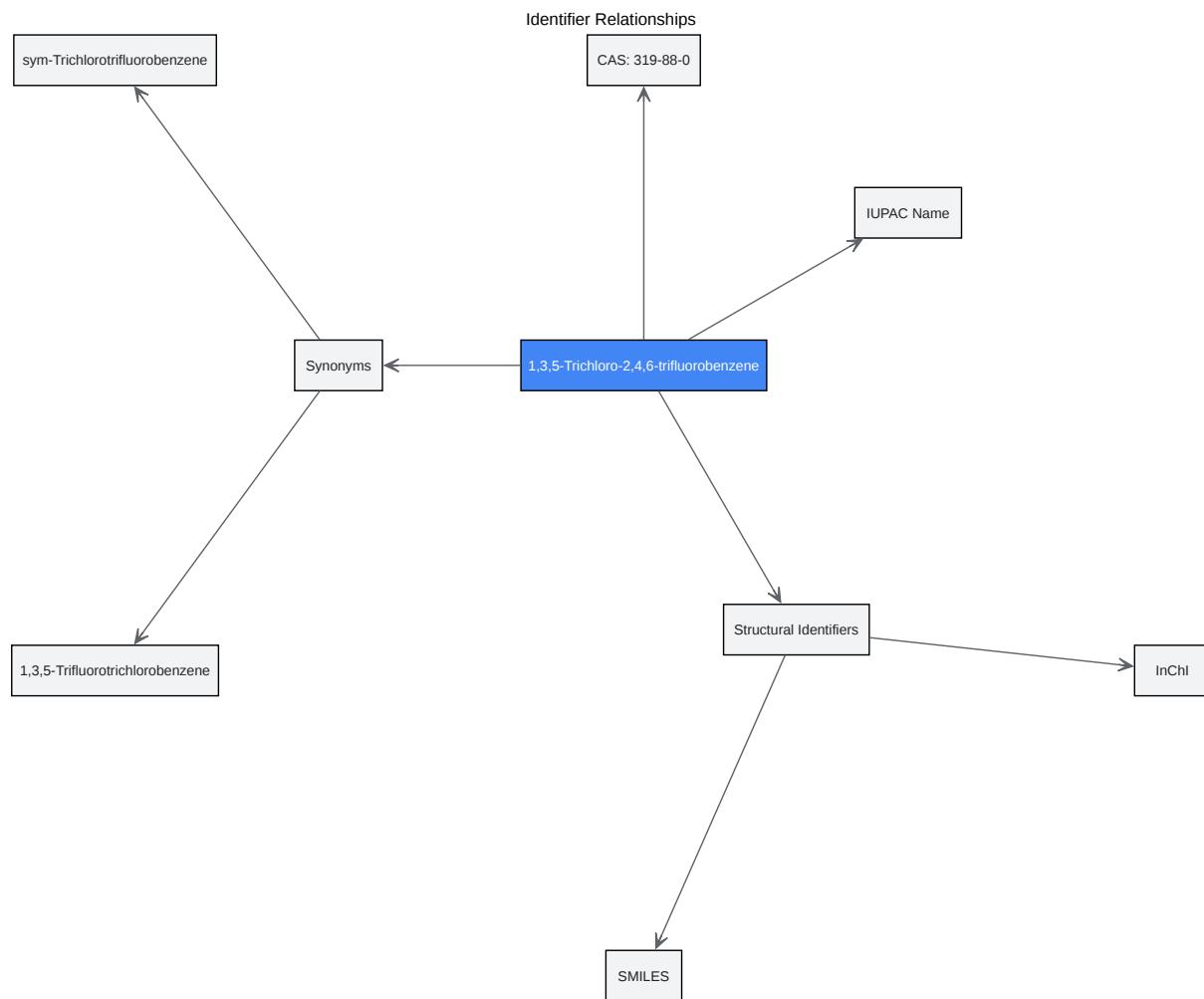
Identifier Type	Value
IUPAC Name	1,3,5-trichloro-2,4,6-trifluorobenzene [1]
CAS Number	319-88-0 [1]
EC Number	206-273-4 [1]
PubChem CID	67573
Molecular Formula	C ₆ Cl ₃ F ₃ [1]
SMILES	C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)F [1]
InChI	InChI=1S/C6Cl3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 [1]
InChIKey	QPXZZPSKCVNHFV-UHFFFAOYSA-N [1]

A number of synonyms are also in common use, reflecting both its structural symmetry and historical nomenclature. These include:

- 1,3,5-Trifluorotrichlorobenzene[\[1\]](#)
- sym-Trifluorotrichlorobenzene[\[1\]](#)
- sym-Trichlorotrifluorobenzene[\[1\]](#)
- 2,4,6-Trifluorotrichlorobenzene[\[1\]](#)
- Benzene, 1,3,5-trichloro-2,4,6-trifluoro-[[1](#)]

Diagram 1: Chemical Structure of **1,3,5-Trichloro-2,4,6-trifluorobenzene**

Caption: Molecular structure of **1,3,5-Trichloro-2,4,6-trifluorobenzene**.


Physicochemical Properties

The physical and chemical properties of **1,3,5-Trichloro-2,4,6-trifluorobenzene** determine its behavior in chemical reactions and its suitability for various applications. These properties are summarized in the following table.

Table 2: Physicochemical Properties of **1,3,5-Trichloro-2,4,6-trifluorobenzene**

Property	Value
Molecular Weight	235.42 g/mol [1]
Appearance	Crystals
Melting Point	62-64 °C [2]
Boiling Point	79.5 °C at 12 mmHg [2] [3]
Density	1.706 g/cm³ [3]
Flash Point	102 °C (215 °F) [4]

Diagram 2: Relationship of Chemical Identifiers

[Click to download full resolution via product page](#)

Caption: Core chemical and its various identifiers.

Experimental Protocols

Synthesis

While specific, detailed protocols for the synthesis of **1,3,5-Trichloro-2,4,6-trifluorobenzene** are proprietary, a general method involves halogen exchange (Halex) reactions. A typical procedure would start with a more readily available hexasubstituted benzene, such as hexachlorobenzene, and selectively exchange chlorine atoms for fluorine atoms using a fluoride salt.

General Halex Reaction Protocol:

- A high-boiling point aprotic solvent (e.g., sulfolane) is charged into a high-pressure reactor equipped with mechanical stirring and a temperature controller.
- Anhydrous potassium fluoride (KF) is added as the fluorinating agent, often in molar excess.
- A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be added to enhance the reaction rate.
- The starting material, for instance, 1,2,3,4,5,6-hexachlorobenzene, is added to the mixture.
- The reactor is sealed and heated to a high temperature (typically $>200^{\circ}\text{C}$) for several hours. The reaction progress is monitored by gas chromatography (GC).
- Upon completion, the reaction mixture is cooled, and the solid byproducts are filtered off.
- The product is isolated from the solvent by distillation, often under reduced pressure.

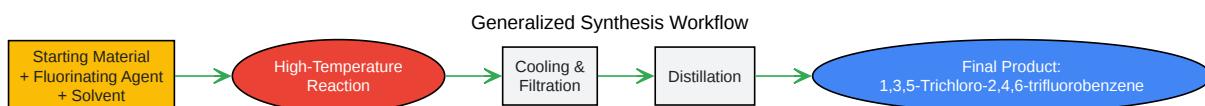
Spectroscopic Analysis

Characterization of **1,3,5-Trichloro-2,4,6-trifluorobenzene** is typically performed using a suite of spectroscopic techniques.[\[1\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C and ^{19}F NMR spectra are used to confirm the symmetrical substitution pattern of the benzene ring.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, confirming the elemental

composition.

- Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy reveals characteristic vibrational frequencies for the C-Cl and C-F bonds, as well as the aromatic ring structure.


Applications in Research and Drug Development

1,3,5-Trichloro-2,4,6-trifluorobenzene is a versatile building block in organic synthesis, particularly for preparing complex molecules with specific electronic properties. The presence of both chlorine and fluorine atoms allows for selective functionalization through nucleophilic aromatic substitution reactions, where the chlorine atoms are generally more labile.

Its applications include the synthesis of:

- Active Pharmaceutical Ingredients (APIs): The trifluorinated phenyl motif is a common feature in many modern pharmaceuticals, enhancing metabolic stability and binding affinity.
- Agrochemicals: The unique substitution pattern can impart desirable properties to herbicides and pesticides.
- Advanced Materials: It serves as a monomer or cross-linking agent in the production of specialty polymers with high thermal stability and specific dielectric properties.

Diagram 3: Generalized Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: A typical workflow for synthesizing the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Trichloro-2,4,6-trifluorobenzene | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Trichloro-2,4,6-trifluorobenzene | 319-88-0 [chemicalbook.com]
- 3. Benzene,1,3,5-trichloro-2,4,6-trifluoro- | CAS#:319-88-0 | Chemsoc [chemsoc.com]
- 4. 1,3,5-tricloro-2,4,6-trifluorobenceno, 98 % 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- To cite this document: BenchChem. ["synonyms for 1,3,5-Trichloro-2,4,6-trifluorobenzene"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293905#synonyms-for-1-3-5-trichloro-2-4-6-trifluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com